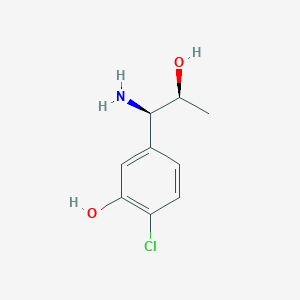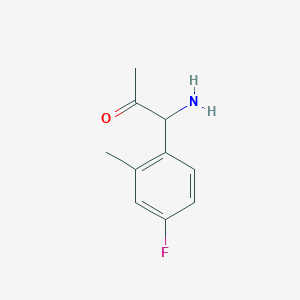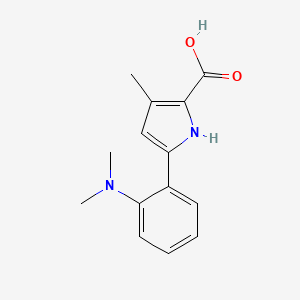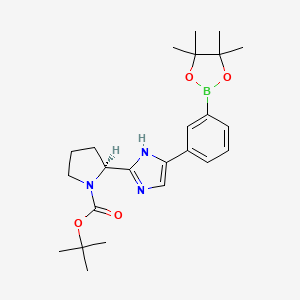
3-(2-Bromo-4-chlorophenyl)-5,6-dihydro-1,4,2-dioxazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Bromo-4-chlorophenyl)-5,6-dihydro-1,4,2-dioxazine is an organic compound characterized by the presence of bromine and chlorine atoms attached to a phenyl ring, along with a dioxazine ring structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromo-4-chlorophenyl)-5,6-dihydro-1,4,2-dioxazine typically involves multi-step reactions. One common approach is the reaction of 2-bromo-4-chloroaniline with appropriate reagents to form the desired dioxazine ring. The reaction conditions often include the use of solvents, catalysts, and controlled temperatures to ensure the formation of the target compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
3-(2-Bromo-4-chlorophenyl)-5,6-dihydro-1,4,2-dioxazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents to modify the functional groups.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can result in various substituted compounds .
科学的研究の応用
3-(2-Bromo-4-chlorophenyl)-5,6-dihydro-1,4,2-dioxazine has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, such as in drug development and medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-(2-Bromo-4-chlorophenyl)-5,6-dihydro-1,4,2-dioxazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Molecular docking studies have identified potential binding sites and interactions consistent with its observed activities .
類似化合物との比較
Similar Compounds
Similar compounds include:
- 2-Bromo-4-chlorophenol
- 2-Bromo-4-chlorophenyl-2-bromobutanoate
- (2-Bromo-4-chlorophenyl)(phenyl)methanol
Uniqueness
3-(2-Bromo-4-chlorophenyl)-5,6-dihydro-1,4,2-dioxazine is unique due to its specific dioxazine ring structure combined with bromine and chlorine substituents.
特性
分子式 |
C9H7BrClNO2 |
|---|---|
分子量 |
276.51 g/mol |
IUPAC名 |
3-(2-bromo-4-chlorophenyl)-5,6-dihydro-1,4,2-dioxazine |
InChI |
InChI=1S/C9H7BrClNO2/c10-8-5-6(11)1-2-7(8)9-12-14-4-3-13-9/h1-2,5H,3-4H2 |
InChIキー |
FCDJEWNUNCDTRF-UHFFFAOYSA-N |
正規SMILES |
C1CON=C(O1)C2=C(C=C(C=C2)Cl)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-(2-Methoxyphenyl)-2-methylimidazo[1,5-A]pyrimidine-8-carboxylic acid](/img/structure/B13040137.png)



![Tert-butyl 2-fluoro-7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B13040160.png)




![1-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopentane-1-carboxylic acid](/img/structure/B13040199.png)

